![molecular formula C12H14O3 B3059587 Methyl [4-(2-oxopropyl)phenyl]acetate CAS No. 84541-92-4](/img/structure/B3059587.png)
Methyl [4-(2-oxopropyl)phenyl]acetate
Overview
Description
“Methyl [4-(2-oxopropyl)phenyl]acetate” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is also known by its IUPAC name "methyl 2-(4-(2-oxopropyl)phenyl)acetate" . The compound is represented by the SMILES notation: O=C(OC)CC1=CC=C(C=C1)CC©=O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O=C(OC)CC1=CC=C(C=C1)CC©=O . This indicates that the compound contains a methyl ester group (O=C(OC)) attached to a phenyl group with a 2-oxopropyl substituent .Scientific Research Applications
Chemical Reaction Studies
Methyl [4-(2-oxopropyl)phenyl]acetate and its derivatives have been studied extensively in chemical reactions. For example, Bowden and Byrne (1996) investigated the alkaline hydrolysis of methyl 2-(2-oxopropyl) and related benzoates, providing insights into the mechanisms of these reactions. These studies are crucial for understanding the chemical behavior of such compounds in various environments, including industrial and pharmaceutical applications (Bowden & Byrne, 1996).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound as a starting material or an intermediate has been a significant area of research. Jing (2009) reported the unexpected synthesis of 4-Chloro-6-Phenyl-2-(2-Oxopropyl)Tetrahydropyran, highlighting the compound's potential in creating new chemical entities (Jing, 2009).
Fungicidal and Antibacterial Activities
Several studies have explored the fungicidal and antibacterial potentials of compounds derived from this compound. For instance, Liu et al. (2014, 2015) synthesized novel oxime ether derivatives containing 1-Aryl-3-Oxypyrazoles with significant fungicidal activities against Rhizoctonia solani, demonstrating the compound's utility in developing new agrochemicals (Liu et al., 2014); (Lv et al., 2015).
Analytical Applications
The compound has also found applications in analytical chemistry. Chen and Novotny (1997) developed a fluorogenic reagent based on a derivative of this compound for the detection and analysis of primary amines, highlighting its utility in sensitive analytical procedures (Chen & Novotny, 1997).
Structural and Spectroscopic Studies
The compound has also been the subject of structural and spectroscopic studies. Yaman et al. (2019) synthesized and characterized 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, providing valuable data for understanding the molecular structure and interactions of such compounds (Yaman et al., 2019).
Safety and Hazards
While specific safety and hazard information for “Methyl [4-(2-oxopropyl)phenyl]acetate” was not found, it’s important to handle all chemical compounds with care. General precautions include avoiding breathing in dust/fume/gas/mist/vapors/spray, using only in well-ventilated areas, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
methyl 2-[4-(2-oxopropyl)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)7-10-3-5-11(6-4-10)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDJXQMPAGRCRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543650 | |
Record name | Methyl [4-(2-oxopropyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84541-92-4 | |
Record name | Methyl [4-(2-oxopropyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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